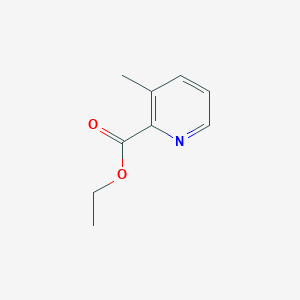

Ethyl 3-methylpyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKVFRWNHZHHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482096 | |

| Record name | ethyl 3-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58997-10-7 | |

| Record name | Ethyl 3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-methylpyridine-2-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylpyridine-2-carboxylate

Abstract

Ethyl 3-methylpyridine-2-carboxylate is a pivotal structural motif found in numerous pharmacologically active compounds and serves as a versatile building block in synthetic organic chemistry. Its synthesis is a subject of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of classical cyclocondensation reactions and functional group interconversion strategies, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data-driven tables, and illustrative diagrams are provided to ensure scientific integrity and practical applicability for researchers and chemical development professionals.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active molecules.[1] Derivatives of nicotinic acid (pyridine-3-carboxylic acid), a close structural relative of our target molecule, have shown potential as anti-inflammatory, antioxidant, and anticancer agents.[2][3] Ethyl 3-methylpyridine-2-carboxylate, specifically, serves as a key intermediate in the synthesis of more complex molecules, where the ester and methyl groups provide reactive handles for further elaboration.[4] Understanding the efficient construction of this substituted pyridine is therefore crucial for the rapid advancement of drug development programs.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of ethyl 3-methylpyridine-2-carboxylate reveals two primary strategic approaches for its synthesis. The first involves constructing the pyridine ring from acyclic precursors through a cyclocondensation reaction. The second, more convergent approach, relies on the modification of a pre-existing, commercially available pyridine derivative.

Caption: Retrosynthetic pathways for the target molecule.

This guide will focus on a highly practical and reliable Functional Group Interconversion (FGI) pathway, which offers superior control over regiochemistry compared to many de novo cyclocondensation methods for this specific substitution pattern.

Synthesis via Functional Group Interconversion from 3-Picoline

This pathway is arguably the most robust and scalable method, starting from the inexpensive and readily available starting material, 3-picoline (3-methylpyridine). The core challenge is the regioselective introduction of a carboxylate precursor at the C-2 position, adjacent to the methyl group. This is achieved through a well-established N-oxidation and subsequent cyanation strategy.

Caption: Multi-step synthesis workflow from 3-picoline.

Mechanistic Rationale

-

Step 1: N-Oxidation: The direct electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature.[5] Oxidation of the ring nitrogen to an N-oxide dramatically alters its electronic properties. The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic attack and, more importantly for our purpose, subsequent nucleophilic substitution after activation.

-

Step 2: Cyanation (Reissert-Henze Reaction): The N-oxide is activated with an acylating agent (e.g., dimethyl sulfate or benzoyl chloride), forming a reactive intermediate. This intermediate is highly susceptible to nucleophilic attack by the cyanide ion at the C-2 position. A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the 2-cyano substituted pyridine.

-

Step 3: Nitrile Hydrolysis: The nitrile group is a robust carboxylic acid precursor. It can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. Acid-catalyzed hydrolysis is common and proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[6]

-

Step 4: Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[7] Using a large excess of ethanol and a strong acid catalyst (like sulfuric acid) drives the equilibrium towards the desired ethyl ester product.

Experimental Protocols

Protocol 1: Synthesis of 3-Picoline-N-oxide (Step 1)

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline (93.13 g, 1.0 mol).

-

Reaction: Slowly add 30% hydrogen peroxide (113.4 g, 1.0 mol) to the flask while stirring. The addition should be controlled to keep the temperature below 60°C.

-

Heating: After the addition is complete, heat the mixture to 70-80°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, carefully destroy any excess hydrogen peroxide by the slow addition of a small amount of manganese dioxide until oxygen evolution ceases.

-

Purification: Filter the mixture to remove the manganese dioxide. The solvent is then removed under reduced pressure to yield the crude N-oxide, which can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 3-Methylpicolinonitrile (Step 2)

-

Reagent Setup: In a 1 L three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-picoline-N-oxide (109.1 g, 1.0 mol) in 300 mL of anhydrous dichloromethane.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (109.1 g, 1.1 mol).

-

Activation: Cool the mixture to 0°C in an ice bath. Slowly add dimethyl sulfate (138.8 g, 1.1 mol) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (500 mL). Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or vacuum distillation to afford 3-methylpicolinonitrile.

Protocol 3: Synthesis of 3-Methylpyridine-2-carboxylic Acid (Step 3)

-

Reagent Setup: In a 250 mL round-bottom flask, dissolve 3-methylpicolinonitrile (23.6 g, 0.2 mol) in 100 mL of 90% sulfuric acid.[6]

-

Heating: Heat the solution with stirring to 120°C and maintain for 2 hours.[6]

-

Workup: Cool the reaction mixture to room temperature (20-25°C). Slowly add a solution of sodium sulfite (4.0 g) in water (8 mL). Continue stirring for 1.5 hours.[6]

-

Isolation: Adjust the pH to approximately 3 using a saturated solution of sodium carbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with chloroform.[6]

-

Purification: The crude solid can be recrystallized from an ethyl acetate/hexane mixture to yield pure 3-methylpyridine-2-carboxylic acid.[6]

Protocol 4: Synthesis of Ethyl 3-Methylpyridine-2-carboxylate (Step 4)

-

Reagent Setup: To a 250 mL round-bottom flask, add 3-methylpyridine-2-carboxylic acid (13.7 g, 0.1 mol) and absolute ethanol (150 mL).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

-

Workup: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, ethyl 3-methylpyridine-2-carboxylate, can be purified by vacuum distillation.

Data Summary

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | Typical Yield |

| 3-Picoline-N-oxide | 109.13 | 127-128 / 15 mmHg | White crystalline solid | 85-95% |

| 3-Methylpicolinonitrile | 118.14 | 221-223 | Colorless to pale yellow oil | 70-85% |

| 3-Methylpyridine-2-carboxylic Acid | 137.14 | M.p. 115-117 | White solid | >90% (hydrolysis) |

| Ethyl 3-methylpyridine-2-carboxylate | 165.19 | 126-127 / 24 mmHg[8] | Liquid[8] | 80-90% |

Alternative Pathway: The Hantzsch Pyridine Synthesis

While the FGI approach is often preferred for this specific target, it is important to acknowledge the Hantzsch pyridine synthesis as a foundational method for building pyridine rings.[9][10] In its classic form, it is a one-pot, multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11]

Caption: The Hantzsch Dihydropyridine Synthesis and subsequent aromatization.

The primary challenge in applying the Hantzsch synthesis to an unsymmetrical target like ethyl 3-methylpyridine-2-carboxylate is controlling the regioselectivity. The classic reaction with two identical β-ketoester units leads to a symmetrically substituted pyridine. To achieve the desired product, one would need to employ two different carbonyl components in a controlled, stepwise manner, which can lead to mixtures of products and lower yields. The final step always requires an oxidation (aromatization) of the initially formed dihydropyridine intermediate, for which a variety of reagents like nitric acid, DDQ, or manganese dioxide can be used.[12][13]

Spectroscopic Characterization

Verification of the final product, ethyl 3-methylpyridine-2-carboxylate, is crucial. The expected spectroscopic data are as follows:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the methyl group at C-3 (around 2.5 ppm), and three distinct signals in the aromatic region for the pyridine ring protons (typically between 7.0 and 8.5 ppm).

-

¹³C NMR: Resonances for the ester carbonyl (around 165-170 ppm), the carbons of the pyridine ring, and the carbons of the ethyl and methyl substituents.

-

IR Spectroscopy: A strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹.[6]

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 165.19.

Conclusion

This guide has detailed a robust and highly practical synthesis pathway for ethyl 3-methylpyridine-2-carboxylate, emphasizing a functional group interconversion strategy starting from 3-picoline. This method provides excellent regiochemical control and relies on well-understood, scalable reactions. The mechanistic rationale, detailed experimental protocols, and data summaries offer a comprehensive resource for researchers. While alternative de novo constructions like the Hantzsch synthesis are fundamental in pyridine chemistry, the FGI approach represents a more direct and efficient route for this specific, unsymmetrically substituted target, making it the recommended pathway for laboratory and process development applications.

References

-

Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Available at: [Link]

-

Sáez, J. A., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]

-

Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR. Available at: [Link]

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

-

Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

-

Rostami, A., et al. (2016). Synthesis of Hantzsch poly-substituted pyridines containing adamantyl moiety. Research on Chemical Intermediates. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. Available at: [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]

-

Pérez-Venegas, M., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank. Available at: [Link]

-

Chakraborty, S., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. The Bhawanipur Education Society College. Available at: [Link]

-

Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. Available at: [Link]

-

Maleki, B., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

Maleki, B., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

-

Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Available at: [Link]

-

Merck Index. (n.d.). Guareschi-Thorpe Condensation. Available at: [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation. Available at: [Link]

-

Smodis, J., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Available at: [Link]

- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.

-

Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Available at: [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Available at: [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

-

El-Tayeb, N. M. T., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

JETIR. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Available at: [Link]

Sources

- 1. thebges.edu.in [thebges.edu.in]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]

- 8. エチル 2-メチルピリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Fingerprinting of Ethyl 3-methylpyridine-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 3-methylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. Our approach emphasizes the synergy between empirical data and the underlying chemical principles that govern the spectroscopic behavior of this molecule.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a pyridine ring substituted with an ethyl carboxylate and a methyl group at positions 2 and 3, respectively, gives rise to a distinct spectroscopic signature. Understanding this structure is paramount to interpreting the spectral data that follows.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Mass Spectrum Analysis

The mass spectrum of Ethyl 3-methylpyridine-2-carboxylate (Molecular Weight: 165.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 165 | [M]⁺ | Molecular Ion |

| 136 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 120 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 92 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

Expert Interpretation:

-

The molecular ion peak ([M]⁺) at m/z 165 will confirm the molecular weight of the compound.

-

The fragmentation pattern will be dictated by the lability of the ester group. Common fragmentation pathways include the loss of the ethyl radical, the ethoxy radical, and the entire ethyl carboxylate group, leading to the fragment ions listed in the table. These fragmentation patterns are valuable for confirming the presence and connectivity of the substituents on the pyridine ring.

Caption: Proposed fragmentation pathway for Ethyl 3-methylpyridine-2-carboxylate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-methylpyridine-2-carboxylate through NMR, IR, and MS techniques provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of these techniques, each offering a unique piece of the structural puzzle, allows for an unambiguous assignment of the molecule's constitution. This guide serves as a foundational reference for scientists working with this compound, ensuring data integrity and facilitating its application in further research and development.

References

- The Royal Society of Chemistry.

- ChemicalBook. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum.

- ChemicalBook.

- Sigma-Aldrich.

- CymitQuimica.

- ChemicalBook.

- ChemicalBook. 3-Ethylpyridine(536-78-7) 13C NMR spectrum.

- SpectraBase. 3-Ethyl-2-methylpyridine - Optional[13C NMR] - Chemical Shifts.

- MDPI.

- ResearchGate.

- NIST WebBook. Pyridine, 3-methyl-.

- Sigma-Aldrich.

- NIST WebBook.

Ethyl 3-methylpyridine-2-carboxylate starting materials and precursors

An In-depth Technical Guide to the Starting Materials and Precursors of Ethyl 3-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridine-2-carboxylate, also known as ethyl 3-methylpicolinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules. For instance, its methyl ester counterpart has been utilized as a building block in the synthesis of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), which are investigated for potential therapeutic applications.[1] A thorough understanding of the synthetic pathways to this compound and its precursors is crucial for researchers engaged in the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the primary synthetic routes to ethyl 3-methylpyridine-2-carboxylate, focusing on the key starting materials and the transformation of essential precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and explore alternative strategies for constructing the core pyridine scaffold.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of ethyl 3-methylpyridine-2-carboxylate begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesized precursors.

References

reactivity of the pyridine ring in Ethyl 3-methylpyridine-2-carboxylate

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Ethyl 3-methylpyridine-2-carboxylate

Abstract

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in synthetic chemistry and drug development. The reactivity of its core pyridine scaffold is intricately governed by the electronic interplay between the ring nitrogen, an electron-withdrawing ethyl carboxylate group at the C2 position, and an electron-donating methyl group at the C3 position. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on electrophilic and nucleophilic aromatic substitution, directed metalation, and reactions involving the substituents. Mechanistic insights, predictive models for regioselectivity, and representative experimental protocols are detailed to provide researchers and drug development professionals with a foundational understanding for synthetic planning and molecular derivatization.

Introduction: Electronic Landscape of the Core Scaffold

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which reduces the aromatic π-electron density. This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the α (C2, C6) and γ (C4) positions. The reactivity of Ethyl 3-methylpyridine-2-carboxylate is further modulated by its substituents.

-

Ethyl Carboxylate Group (-COOEt) at C2: This is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It significantly deactivates the ring towards electrophilic aromatic substitution (EAS) while strongly activating it for nucleophilic aromatic substitution (SNA_r) and directed metalation.

-

Methyl Group (-CH₃) at C3: This is a weak electron-donating group (EDG) through inductive (+I) and hyperconjugation effects. It slightly counteracts the deactivating effect of the ester and the ring nitrogen.

The combination of these groups creates a unique electronic environment where specific positions on the ring are primed for distinct types of transformations.

Caption: Figure 1. Electronic Influence of Substituents.

Electrophilic Aromatic Substitution (EAS)

Reactivity: The pyridine ring in Ethyl 3-methylpyridine-2-carboxylate is highly deactivated towards electrophilic attack. This is due to two primary factors:

-

Ring Deactivation: The cumulative electron-withdrawing effects of the ring nitrogen and the C2-ester group drastically reduce the nucleophilicity of the aromatic system.

-

Catalyst Sequestration: The basic lone pair on the pyridine nitrogen readily coordinates with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) that are essential for generating potent electrophiles in reactions like Friedel-Crafts alkylation or acylation.[1] This coordination places a positive charge on the nitrogen, further deactivating the entire ring.

Regioselectivity: Should an EAS reaction be forced under harsh conditions, substitution would be directed to the C5 position. The C4 and C6 positions are strongly deactivated by the adjacent electron-withdrawing ester and nitrogen atom. The C5 position is meta to the deactivating ester group and is the least deactivated site.

Common EAS reactions like nitration, sulfonation, and halogenation would require extreme conditions and are likely to result in low yields.[1][2]

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring makes it a prime candidate for SNA_r.[3][4][5] The presence of the strong electron-withdrawing ester group at C2 further stabilizes the negatively charged Meisenheimer-like intermediate, significantly facilitating the reaction.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate (σ-complex). In the second step, a leaving group (typically a halide, though in some cases -NO₂ or other groups can be displaced) is eliminated, restoring aromaticity.[5][6]

Regioselectivity: Nucleophilic attack is strongly favored at the C4 and C6 positions, which are ortho and para to the ring nitrogen and are further activated by the C2-ester.

-

C6 Position: Highly activated due to its proximity to the nitrogen atom.

-

C4 Position: Activated and sterically more accessible than C6, though potentially slightly hindered by the C3-methyl group.

To exploit this reactivity, a derivative with a suitable leaving group at the C4 or C6 position would first need to be synthesized.

Caption: Figure 2. Mechanism of SNA_r at the C6 Position.

Directed Metalation and C-H Activation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[7][8][9] It involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.

Analysis of Ethyl 3-methylpyridine-2-carboxylate: The ethyl carboxylate group at C2 is a potent DMG.[10] In a typical DoM scenario, this would direct metalation (lithiation) to the C3 position. However, in this molecule, the C3 position is substituted with a methyl group, precluding direct C-H abstraction from the ring at this site.

This structural feature leads to an alternative and highly valuable reaction pathway: deprotonation of the C3-methyl group . The acidity of these benzylic-type protons is significantly enhanced by the synergistic electron-withdrawing effects of the adjacent C2-ester and the ring nitrogen. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are ideal for this transformation, as they are less likely to add to the ester carbonyl.[7]

The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to afford C3-functionalized derivatives.

Caption: Figure 3. Proposed Deprotonation of the C3-Methyl Group.

Reactions Involving the Substituents

Beyond the reactivity of the pyridine ring itself, the ester and methyl groups are key handles for synthetic modification.

Table 1: Reactivity of Substituent Groups

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Product |

| C2-Ethyl Ester | Saponification (Hydrolysis) | aq. NaOH or KOH, heat | 3-Methylpyridine-2-carboxylic acid |

| Transesterification | R-OH, acid or base catalyst | New ester (e.g., methyl ester)[11] | |

| Reduction | LiAlH₄, THF | (3-Methylpyridin-2-yl)methanol | |

| Grignard Reaction | RMgX, ether | Tertiary alcohol (after reaction with 2 eq. of Grignard) | |

| C3-Methyl Group | Oxidation | KMnO₄ or other strong oxidants | Pyridine-2,3-dicarboxylic acid |

| C-H Activation | LDA, then electrophile (See Section 4.0) | C3-side chain functionalized product |

Summary of Reactivity

The following table summarizes the predicted reactivity at each available position on the pyridine ring of Ethyl 3-methylpyridine-2-carboxylate.

Table 2: Positional Reactivity Summary

| Position | Electrophilic Attack (E⁺) | Nucleophilic Attack (Nu⁻) | Metalation (Deprotonation) |

| C3-Methyl | Not applicable | Not applicable | Highly Favored (with strong base) |

| C4 | Highly Disfavored | Favored (if LG is present) | Possible, but less likely than C3-methyl |

| C5 | Most Likely Site (but still slow) | Highly Disfavored | Disfavored |

| C6 | Highly Disfavored | Highly Favored (if LG is present) | Possible, but less likely than C3-methyl |

Experimental Protocols

Protocol: Saponification of Ethyl 3-methylpyridine-2-carboxylate

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a common precursor for further derivatization (e.g., amide coupling).

Caption: Figure 4. Workflow for Saponification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-methylpyridine-2-carboxylate (1.0 eq.) in ethanol (5 mL per mmol of ester).

-

Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) to the flask.

-

Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dilute the remaining aqueous residue with a small amount of water. Cool the solution in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH reaches approximately 3-4. A white precipitate of 3-methylpyridine-2-carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold deionized water to remove residual salts, then dry under vacuum to yield the final product.

Conclusion

The reactivity of Ethyl 3-methylpyridine-2-carboxylate is a nuanced subject dictated by a delicate balance of inductive, resonance, and steric effects. While highly resistant to electrophilic substitution, the molecule presents two primary avenues for productive functionalization:

-

Nucleophilic Aromatic Substitution: At the C4 and C6 positions, provided a suitable leaving group is present.

-

C-H Activation: Deprotonation of the C3-methyl group to generate a nucleophilic intermediate for reaction with various electrophiles.

Understanding these distinct reactivity modes is paramount for leveraging this scaffold in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.

References

-

Mongin, F., & Schlosser, M. (2007). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Chemical Society Reviews, 36, 1161-1172. Available at: [Link]

-

El-Gendy, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-512. Available at: [Link]

-

Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Angewandte Chemie International Edition, 43(17), 2206-2225. Available at: [Link]

-

Knochel, P., & Krasovskiy, A. (2006). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 61(6), 797-811. Available at: [Link]

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (General principles available through Baran Lab summary). Available at: [Link]

-

Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate. Available at: [Link]

-

Al-Shiekh, M. A. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 26(11), 3195. Available at: [Link]

-

Murugan, R. (n.d.). Nucleophilic Substitution Reactions. (General Chemistry Resource). Available at: [Link]

-

Bakavoli, M., et al. (2007). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 875-883. Available at: [Link]

- Lonza Ltd. (2010). Process for the synthesis of 3-methyl-pyridine. Google Patents, CA2763574C.

-

Soderberg, T. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry. NC State University Libraries. Available at: [Link]

-

Khalifa, M. M., et al. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1604. Available at: [Link]

-

ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Available at: [Link]

-

Degtyarenko, K., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ChemProc, 3(1), 114. Available at: [Link]

-

Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

-

Ghorab, M. M., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 48(3), 551-558. Available at: [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7183. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. baranlab.org [baranlab.org]

- 11. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on Ethyl 3-methylpyridine-2-carboxylate

This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic substitution reactions of ethyl 3-methylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reactivity and synthetic utility of this versatile scaffold.

Molecular Architecture and Electronic Landscape

Ethyl 3-methylpyridine-2-carboxylate presents a fascinating case study in heterocyclic reactivity. The pyridine ring, an electron-deficient aromatic system, is substituted with two electronically distinct groups: an electron-withdrawing ethyl carboxylate group at the 2-position and an electron-donating methyl group at the 3-position. This substitution pattern creates a unique electronic landscape that dictates the regioselectivity of both electrophilic and nucleophilic attacks.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[1] Conversely, this electron deficiency makes the pyridine ring more prone to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[2]

The substituents further modulate this inherent reactivity:

-

Ethyl Carboxylate Group (-COOEt) at C2: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. In the context of EAS, it acts as a meta-director.[3]

-

Methyl Group (-CH₃) at C3: This is a weakly activating group, donating electron density to the ring via hyperconjugation and a weak inductive effect. For EAS, it is an ortho, para-director.[4]

The interplay of these competing electronic effects, along with steric considerations, governs the outcome of substitution reactions on this molecule.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging and often requires harsh reaction conditions.[5] For ethyl 3-methylpyridine-2-carboxylate, the deactivating effect of the C2-ester group further diminishes the ring's nucleophilicity. However, by understanding the directing effects of the substituents, we can predict the most probable sites of electrophilic attack.

The C2-ester group directs incoming electrophiles to its meta positions, which are C4 and C6. The C3-methyl group directs to its ortho positions (C2 and C4) and its para position (C6). The directing effects of both substituents therefore converge on the C4 and C6 positions , making them the most likely sites for electrophilic substitution.

Caption: Directing effects for electrophilic substitution.

Nitration

Introducing a nitro group onto the pyridine ring can be achieved, although it often requires forcing conditions. For ethyl 3-methylpyridine-2-carboxylate, nitration is predicted to occur at the C4 or C6 position.

Predicted Reaction:

-

Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Conditions: Elevated temperatures are typically necessary.[6]

-

Product: A mixture of ethyl 4-nitro-3-methylpyridine-2-carboxylate and ethyl 6-nitro-3-methylpyridine-2-carboxylate.

| Reagent/Condition | Purpose | Reference |

| Conc. HNO₃/H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile. | [7] |

| Elevated Temperature | Overcomes the high activation energy of EAS on a deactivated ring. | [6] |

Experimental Protocol: General Procedure for Nitration of a Deactivated Pyridine

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, add the ethyl 3-methylpyridine-2-carboxylate substrate dropwise with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 95 °C) for several hours.[6]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the product by recrystallization or column chromatography.

Halogenation

Halogenation of the pyridine ring can be achieved using various reagents. For a deactivated ring like ethyl 3-methylpyridine-2-carboxylate, more reactive halogenating agents or harsher conditions may be required. The substitution is expected at the C4 and C6 positions.

Predicted Reaction:

-

Reagents: Sulfuryl chloride (SO₂Cl₂) for chlorination or N-bromosuccinimide (NBS) for bromination.

-

Conditions: Heating, potentially with a radical initiator for NBS.

-

Product: A mixture of ethyl 4-halo-3-methylpyridine-2-carboxylate and ethyl 6-halo-3-methylpyridine-2-carboxylate.

| Reagent/Condition | Purpose | Reference |

| SO₂Cl₂ | Chlorinating agent. | |

| NBS | Brominating agent. | [2] |

| Heat/Initiator | To promote the halogenation reaction. | [2] |

Nucleophilic Aromatic Substitution: Exploiting the Electron-Deficient Nature

The electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (NAS). The attack is favored at the C2, C4, and C6 positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2]

Caption: Regioselectivity of nucleophilic attack on pyridines.

In ethyl 3-methylpyridine-2-carboxylate, the C2 position is blocked. Therefore, nucleophilic attack is anticipated at the C4 and C6 positions .

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂).[8] The reaction proceeds via nucleophilic addition of the amide anion followed by the elimination of a hydride ion.[9] For ethyl 3-methylpyridine-2-carboxylate, amination is expected at C4 and C6. However, steric hindrance from the adjacent substituents might influence the reaction rate and yield.

Predicted Reaction:

-

Reagents: Sodium amide (NaNH₂) in an inert solvent like toluene or xylene. A more modern protocol utilizes a NaH-iodide composite with an amine.[10]

-

Conditions: High temperatures are typically required for the traditional Chichibabin reaction.[11] The NaH-iodide method may proceed under milder conditions.[10]

-

Product: A mixture of ethyl 4-amino-3-methylpyridine-2-carboxylate and ethyl 6-amino-3-methylpyridine-2-carboxylate.

| Reagent/Condition | Purpose | Reference |

| NaNH₂ or NaH/LiI | Source of the nucleophilic amide or amine anion. | [8][10] |

| Toluene/Xylene or THF | Inert solvent. | [8][10] |

| High Temperature | To overcome the activation energy for hydride elimination. | [11] |

Experimental Protocol: Modified Chichibabin Amination [10]

-

To a sealed tube containing the ethyl 3-methylpyridine-2-carboxylate substrate, add sodium hydride (NaH) and lithium iodide (LiI) in tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

Add the desired primary amine at room temperature.

-

Seal the tube and heat the reaction mixture (e.g., 85 °C) for several hours.

-

Cool the reaction mixture to 0 °C and quench with ice-cold water.

-

Extract the product with an organic solvent (e.g., CH₂Cl₂).

-

Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

-

Purify the product by column chromatography.

Reaction with Organometallic Reagents

Organolithium and Grignard reagents are potent nucleophiles that can add to the pyridine ring.[12] For ethyl 3-methylpyridine-2-carboxylate, these reagents are expected to attack the C4 and C6 positions. The initial adduct can then be aromatized upon workup.

Predicted Reaction:

-

Reagents: An organolithium (e.g., n-BuLi) or Grignard reagent (e.g., PhMgBr).

-

Conditions: Anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures.

-

Product: After aqueous workup, a mixture of ethyl 4-substituted-3-methylpyridine-2-carboxylate and ethyl 6-substituted-3-methylpyridine-2-carboxylate.

Conclusion

Ethyl 3-methylpyridine-2-carboxylate is a richly functionalized heterocyclic scaffold with distinct and predictable reactivity towards both electrophilic and nucleophilic substitution. Electrophilic attack is directed to the C4 and C6 positions due to the combined directing effects of the C2-ester and C3-methyl groups, although the deactivated nature of the ring necessitates relatively harsh reaction conditions. Conversely, the electron-deficient pyridine nucleus is primed for nucleophilic attack, also at the C4 and C6 positions, which can be achieved under various conditions depending on the nucleophile. A thorough understanding of these reactivity patterns is crucial for the strategic design and synthesis of novel derivatives for applications in drug discovery and materials science.

References

- Chichibabin, A. E. (1914). The Chichibabin reaction. Wikipedia.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. answers.com [answers.com]

- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2,3-Dimethylpyridine (2,3-Lutidine) Chemical Properties, Safety Data, Applications & Supplier China | High Purity 2,3-Lutidine Manufacturer [pipzine-chem.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Degradation of Ethyl 3-methylpyridine-2-carboxylate

Introduction: The Significance of Ethyl 3-methylpyridine-2-carboxylate in Drug Development

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. As an essential building block, it is utilized in the synthesis of a variety of pharmacologically active molecules.[1] The stability of such intermediates is a critical parameter, directly impacting the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile is paramount for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring the overall quality of the drug product.

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl 3-methylpyridine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to investigate and control its degradation. While specific literature on the degradation of this exact molecule is not extensively available, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for its stability assessment.

Physicochemical Properties and Intrinsic Stability

The inherent stability of Ethyl 3-methylpyridine-2-carboxylate is governed by its unique molecular structure, which features a pyridine ring, an ethyl ester, and a methyl group.

| Property | Value/Description | Significance for Stability |

| Molecular Formula | C9H11NO2 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 165.19 g/mol | Relevant for analytical calculations. |

| Appearance | Expected to be a liquid or low-melting solid. | Physical changes can be an initial indicator of degradation. |

| Solubility | Likely soluble in common organic solvents.[2] | Influences choice of solvents for formulation and analytical testing. |

| pKa | The pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2).[3] | The basicity of the nitrogen atom can influence its reactivity and susceptibility to acidic degradation. |

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The ester functional group is known to be susceptible to hydrolysis, while the methyl group could be a site for oxidation.

Potential Degradation Pathways

Based on the functional groups present in Ethyl 3-methylpyridine-2-carboxylate, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-methylpyridine-2-carboxylic acid and ethanol.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt (3-methylpyridine-2-carboxylate) and ethanol.

Oxidative Degradation

The pyridine ring and the methyl group are potential sites for oxidation.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding Pyridine N-oxide.[4][5] This transformation can be induced by common oxidizing agents like hydrogen peroxide or peroxy acids.

-

Methyl Group Oxidation: The methyl group attached to the pyridine ring could be oxidized to a hydroxymethyl or even a carboxylic acid group under strong oxidative conditions.

Photolytic Degradation

Pyridine and its derivatives can undergo photochemical reactions upon exposure to light, particularly UV radiation.[6][7] Potential photolytic degradation pathways could involve ring-opening reactions or the formation of photoproducts through radical mechanisms. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of drug development that helps in identifying potential degradation products and pathways.[8][9][10] This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on Ethyl 3-methylpyridine-2-carboxylate.

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation Studies

Objective: To generate potential degradation products of Ethyl 3-methylpyridine-2-carboxylate under various stress conditions.

Materials:

-

Ethyl 3-methylpyridine-2-carboxylate

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Appropriate buffers for HPLC mobile phase

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Ethyl 3-methylpyridine-2-carboxylate in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

-

At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

-

At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the sample at room temperature for a specified period (e.g., 24 hours).

-

At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Solution: Heat the stock solution at 60°C for a specified period.

-

Solid State: Place a known amount of solid Ethyl 3-methylpyridine-2-carboxylate in a vial and heat at 60°C. Periodically dissolve a portion in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.[11]

Key Considerations for Method Development:

-

Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.

-

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Illustrative HPLC Method Parameters (Starting Point)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm (to be optimized based on UV spectrum) |

| Injection Volume | 10 µL |

Anticipated Degradation Products and Their Identification

Based on the potential degradation pathways, the following primary degradation products could be expected:

| Degradation Condition | Potential Degradation Product | Proposed Structure |

| Acid/Base Hydrolysis | 3-methylpyridine-2-carboxylic acid | A pyridine ring with a carboxylic acid at position 2 and a methyl group at position 3. |

| Oxidation | Ethyl 3-methylpyridine-2-carboxylate N-oxide | The parent molecule with an oxygen atom attached to the pyridine nitrogen. |

| Oxidation | Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate | The parent molecule with the methyl group oxidized to a hydroxymethyl group. |

Identification of Degradants: Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the structural elucidation of unknown degradation products. By comparing the mass spectra of the parent compound and the degradants, fragmentation patterns can be analyzed to propose structures. For definitive identification, isolation of the degradant followed by NMR spectroscopy may be necessary.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for Ethyl 3-methylpyridine-2-carboxylate.

Caption: Potential degradation pathways of Ethyl 3-methylpyridine-2-carboxylate.

Conclusion and Recommendations for Handling and Storage

A thorough understanding of the stability and degradation profile of Ethyl 3-methylpyridine-2-carboxylate is essential for its successful application in drug development. Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the ester group and oxidation of the pyridine nitrogen or methyl group. Photodegradation should also be considered.

Recommendations:

-

Storage: Store in well-closed containers, protected from light and moisture. Storage at controlled room temperature or under refrigerated conditions is advisable.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Use in a well-ventilated area.

-

Formulation Development: The potential for hydrolysis should be a key consideration during formulation development. The pH of the formulation should be optimized to minimize degradation. The use of antioxidants may be beneficial if oxidation is found to be a significant degradation pathway.

By implementing the forced degradation studies and analytical methodologies outlined in this guide, researchers can proactively identify and control potential stability issues, ensuring the quality and reliability of this important chemical intermediate.

References

- Vertex AI Search. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- PMC - NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.

- Baran Lab. (2012). Pyridine N-Oxides.

- IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).

- Journal of the American Chemical Society. (n.d.). Photochemistry of nitrogen heterocycles.

- Benchchem. (n.d.).

- CymitQuimica. (n.d.).

- PubMed. (2001). Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31.

- Chem-Impex. (n.d.). Pyridine-2-carboxylic acid methyl ester.

- PMC - NIH. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.

- OSTI.GOV. (1967). THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE.

- ResearchGate. (2025). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing.

- ChemicalBook. (2025).

- University of St Andrews Research Portal. (n.d.).

- PubMed. (1988).

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- Biomedical Journal of Scientific & Technical Research. (2022).

- Benchchem. (n.d.). Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.

- Pharmaguideline. (n.d.).

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Wikipedia. (n.d.). Pyridine.

- Stenutz. (n.d.).

- ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.

- PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.

- Applied and Environmental Microbiology - ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Pipzine Chemicals. (n.d.).

-

ResearchGate. (2025). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][4][12]thiazine and pyrido3.

- RSC Medicinal Chemistry. (n.d.). 4.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.

- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- PMC - NIH. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.

- PubChem - NIH. (n.d.). 2-Ethyl-3-methylpyridine | C8H11N | CID 6427715.

Sources

- 1. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]

- 2. Ethyl Pyridine-3-Carboxylate | Properties, Uses, Safety, Supplier China | High Purity CAS 103-54-8 [pipzine-chem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]

- 5. baranlab.org [baranlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. biomedres.us [biomedres.us]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 3-Methylpyridine-2-carboxylate and its Structural Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of ethyl 3-methylpyridine-2-carboxylate and its structural analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyridine-2-carboxylate Scaffold - A Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for substitution at various positions make it a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxylate group at the 2-position, the resulting pyridine-2-carboxylate core offers a versatile platform for the design of novel therapeutic agents. The presence of the nitrogen atom in the aromatic ring and the carboxylate group's ability to coordinate with metal ions are particularly useful in enzyme inhibition.[1]

This guide focuses on Ethyl 3-methylpyridine-2-carboxylate, a key representative of this class, and explores how structural modifications give rise to a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Synthesis and Physicochemical Characterization

General Synthesis: The Fischer-Speier Esterification

A robust and widely applicable method for the synthesis of ethyl 3-methylpyridine-2-carboxylate and its analogs is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[2][3]

Reaction Scheme: Fischer-Speier Esterification

Sources

Theoretical and Computational Elucidation of Ethyl 3-methylpyridine-2-carboxylate: A Quantum Chemical and Molecular Docking Perspective

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Ethyl 3-methylpyridine-2-carboxylate, a member of this vital class, presents a scaffold ripe for exploration. This guide delineates a comprehensive theoretical and computational framework for characterizing this molecule, moving from its fundamental quantum mechanical properties to its potential as a bioactive ligand. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can predict its structural, spectroscopic, and electronic characteristics, as well as its interaction with biological targets, thereby guiding and accelerating experimental research and development. This document serves as a methodological whitepaper, detailing not just the protocols but the scientific rationale underpinning each computational step.

Introduction: The Rationale for a Computational Approach

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in various biological interactions.[2] The functionalization of this core, as seen in Ethyl 3-methylpyridine-2-carboxylate, offers a nuanced chemical space for developing novel therapeutic agents. Before embarking on resource-intensive synthesis and in vitro screening, computational studies provide an indispensable toolkit for predicting molecular behavior and prioritizing candidates.[3]

Techniques like Density Functional Theory (DFT) allow for the precise calculation of a molecule's ground-state geometry, vibrational frequencies (which correlate to FT-IR spectra), and the electronic landscape governed by its frontier molecular orbitals (HOMO and LUMO).[1][4] This information is critical for understanding inherent stability, reactivity, and spectroscopic signatures. Furthermore, molecular docking simulations can forecast the compound's binding affinity and orientation within a protein's active site, offering crucial insights into its potential pharmacological activity.[5][6] This guide provides a robust, validated workflow for the comprehensive in silico analysis of Ethyl 3-methylpyridine-2-carboxylate.

Core Computational Methodologies

As a Senior Application Scientist, the choice of methodology is paramount and must be grounded in a balance of computational efficiency and accuracy. The protocols described herein represent a field-proven approach for the analysis of small organic molecules like pyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT has become the workhorse for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[1] It allows us to model the electronic structure and derive numerous molecular properties.

Expertise in Practice: Selecting the Functional and Basis Set The choice of the functional and basis set is the most critical decision in a DFT study.

-

Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has a long track record of providing reliable electronic structures, geometries, and vibrational frequencies for a vast range of organic compounds.[7][8]

-

Basis Set: We employ the 6-311++G(d,p) basis set. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding in a molecule with multiple heteroatoms and a conjugated system.

-

This combination (B3LYP/6-311++G(d,p)) is a well-validated level of theory for obtaining high-quality results for molecules of this nature.[9][10]

-

Structure Input: The initial 3D structure of Ethyl 3-methylpyridine-2-carboxylate is constructed using a molecular modeling program (e.g., GaussView, Avogadro).

-

Optimization Calculation: A geometry optimization calculation is performed using the Gaussian 09 software package or a similar program.[1] The B3LYP/6-311++G(d,p) level of theory is specified. This process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency calculation is performed on the optimized geometry at the same level of theory.

-

Trustworthiness Check: The primary purpose is to confirm that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output validates the structure.

-

Data Output: This step also yields the theoretical vibrational frequencies and IR intensities, which can be used to simulate the FT-IR spectrum.[10]

-

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The electronic and reactive properties of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[9][11]

-

Single-Point Energy Calculation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed. This computes the molecular orbitals and their energies without re-optimizing the geometry.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output file. The energy gap (ΔE) is calculated as ELUMO - EHOMO.

-

Visualization: The 3D orbital surfaces for the HOMO and LUMO are visualized using software like GaussView. This allows for the identification of which parts of the molecule are involved in these key orbitals.

-

Molecular Electrostatic Potential (MEP) Mapping: The same calculation output is used to generate an MEP surface. This surface maps the electrostatic potential onto the electron density, visually identifying regions of negative potential (red/orange, susceptible to electrophilic attack) and positive potential (blue, susceptible to nucleophilic attack).[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design.[6][12]

Expertise in Practice: The Importance of Target Selection The choice of a protein target is crucial. Based on the broad bioactivity of pyridine derivatives, potential targets could include kinases, cyclooxygenases, or various receptors.[2][5] For this guide, a hypothetical docking against a relevant target like a protein kinase would be appropriate to demonstrate the workflow.

-

Ligand Preparation: The optimized 3D structure of Ethyl 3-methylpyridine-2-carboxylate (from Protocol 1) is prepared. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Binding Site Definition: The active site (or "grid box") is defined, usually centered on the position of a known co-crystallized ligand or identified through literature.

-

Docking Simulation: Software such as AutoDock 4.2 is used to perform the docking.[12] The program systematically searches for the best binding poses of the ligand within the defined active site using a scoring function to estimate binding affinity (in kcal/mol).

-

Results Analysis: The output is analyzed to identify the pose with the lowest binding energy. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's amino acid residues are visualized and examined.[12]

Predicted Results and Scientific Interpretation

The following sections present the expected data from the described computational protocols, providing a comprehensive theoretical profile of Ethyl 3-methylpyridine-2-carboxylate.

Optimized Molecular Structure